molecular formula C11H12N2O2 B112662 2-(3-Aminopropyl)isoindoline-1,3-dione CAS No. 4773-14-2

2-(3-Aminopropyl)isoindoline-1,3-dione

Cat. No.: B112662
CAS No.: 4773-14-2
M. Wt: 204.22 g/mol
InChI Key: SRMYNTUZHJDDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminopropyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3

Mechanism of Action

Target of Action

The primary target of 2-(3-Aminopropyl)isoindoline-1,3-dione, also known as N-(3-AMINO-PROPYL)-PHTHALIMIDE, is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including motor control, reward, and reinforcement.

Mode of Action

The compound interacts with the hD2R at its allosteric binding site . The interaction involves several amino acid residues within the receptor . This binding can modulate the receptor’s activity, leading to changes in downstream signaling pathways.

Biochemical Pathways

The interaction of the compound with hD2R affects the dopaminergic signaling pathway . This pathway plays a key role in various neurological processes. The modulation of this pathway by the compound can lead to changes in these processes, potentially influencing behavior and motor control.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have good affinities and some pharmacokinetic parameters

Result of Action

One study suggests that isoindolines, including this compound, have the potential to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that the compound may have neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 3-aminopropylamine. The reaction is carried out under reflux conditions in a suitable solvent such as toluene. The process involves the formation of an intermediate, which subsequently cyclizes to form the desired isoindoline-1,3-dione derivative .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity. One approach involves the use of green chemistry principles, such as solventless conditions and the use of catalysts like SiO2-tpy-Nb. This method not only enhances the efficiency of the reaction but also minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted isoindoline-1,3-dione compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminopropyl)isoindoline-1,3-dione is unique due to its amino group, which allows for a wide range of chemical modifications and interactions with biological targets. This makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-(3-aminopropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMYNTUZHJDDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559555
Record name 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4773-14-2
Record name 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4773-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Aminopropyl)phthalimide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Aminopropyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(3-Aminopropyl)isoindoline-1,3-dione
Reactant of Route 3
2-(3-Aminopropyl)isoindoline-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-(3-Aminopropyl)isoindoline-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-(3-Aminopropyl)isoindoline-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-(3-Aminopropyl)isoindoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.